![molecular formula C20H16ClN3O5S B12048951 4-CL-N-(2-((2-(2,4-Dihydroxybenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide CAS No. 477733-66-7](/img/structure/B12048951.png)
4-CL-N-(2-((2-(2,4-Dihydroxybenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-CL-N-(2-((2-(2,4-Dihydroxybenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide is a complex organic compound with the molecular formula C20H16ClN3O5S and a molecular weight of 445.885 g/mol . This compound is known for its unique structure, which includes a chlorinated benzene ring, a sulfonamide group, and a hydrazone linkage. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Vorbereitungsmethoden
The synthesis of 4-CL-N-(2-((2-(2,4-Dihydroxybenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide involves several steps:
Formation of the hydrazone linkage: This step typically involves the reaction of 2,4-dihydroxybenzaldehyde with hydrazine to form the hydrazone intermediate.
Introduction of the sulfonamide group: The hydrazone intermediate is then reacted with 4-chlorobenzenesulfonyl chloride under basic conditions to introduce the sulfonamide group.
Analyse Chemischer Reaktionen
4-CL-N-(2-((2-(2,4-Dihydroxybenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone linkage.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions depending on the desired reaction.
Wissenschaftliche Forschungsanwendungen
4-CL-N-(2-((2-(2,4-Dihydroxybenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Wirkmechanismus
The mechanism of action of 4-CL-N-(2-((2-(2,4-Dihydroxybenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
4-CL-N-(2-((2-(2,4-Dihydroxybenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide can be compared with other similar compounds, such as:
4-CL-N-(2-((2-(3,4-Dimethoxybenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide: This compound has methoxy groups instead of hydroxy groups, which can affect its reactivity and biological activity.
4-CL-N-(2-((2-(2,4-Dichlorobenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide: The presence of additional chlorine atoms can enhance its antimicrobial properties but may also increase its toxicity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
477733-66-7 | |
Molekularformel |
C20H16ClN3O5S |
Molekulargewicht |
445.9 g/mol |
IUPAC-Name |
2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C20H16ClN3O5S/c21-14-6-9-16(10-7-14)30(28,29)24-18-4-2-1-3-17(18)20(27)23-22-12-13-5-8-15(25)11-19(13)26/h1-12,24-26H,(H,23,27)/b22-12+ |
InChI-Schlüssel |
IIMLEFASKLWZNO-WSDLNYQXSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C=C(C=C2)O)O)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=C(C=C(C=C2)O)O)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.